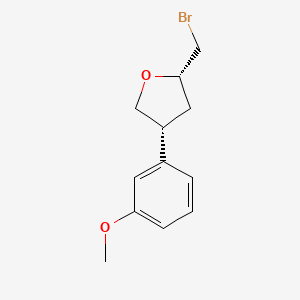
(2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane: is a chiral compound with a unique structure that includes a bromomethyl group and a methoxyphenyl group attached to an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (2S,4R)-4-(3-methoxyphenyl)oxolane-2-carboxylic acid.
Bromination: The carboxylic acid group is converted to a bromomethyl group using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a suitable solvent.
Cyclization: The intermediate is then cyclized to form the oxolane ring under controlled conditions, often using a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.
Oxidation Reactions: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The oxolane ring can be reduced under specific conditions to form diols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of new compounds with different functional groups replacing the bromomethyl group.
Oxidation: Phenol derivatives.
Reduction: Diols or other reduced products.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Chiral Compounds: (2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane is used as a building block in the synthesis of various chiral compounds, which are important in asymmetric synthesis and catalysis.
Biology:
Biochemical Studies: The compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane depends on its application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the methoxyphenyl group can participate in various electronic interactions. In biological systems, the compound’s chirality can influence its interaction with enzymes and receptors, affecting its biological activity.
Comparaison Avec Des Composés Similaires
(2S,4R)-2-(Chloromethyl)-4-(3-methoxyphenyl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2S,4R)-2-(Bromomethyl)-4-(4-methoxyphenyl)oxolane: Similar structure but with the methoxy group at a different position on the phenyl ring.
Uniqueness:
Reactivity: The bromomethyl group in (2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane is more reactive in nucleophilic substitution reactions compared to the chloromethyl group.
Biological Activity: The position of the methoxy group on the phenyl ring can significantly influence the compound’s interaction with biological targets, making this compound unique in its biological applications.
Propriétés
Formule moléculaire |
C12H15BrO2 |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
(2S,4R)-2-(bromomethyl)-4-(3-methoxyphenyl)oxolane |
InChI |
InChI=1S/C12H15BrO2/c1-14-11-4-2-3-9(5-11)10-6-12(7-13)15-8-10/h2-5,10,12H,6-8H2,1H3/t10-,12-/m0/s1 |
Clé InChI |
VTXPEEMHETYTII-JQWIXIFHSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)[C@H]2C[C@H](OC2)CBr |
SMILES canonique |
COC1=CC=CC(=C1)C2CC(OC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


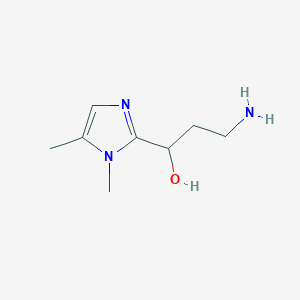
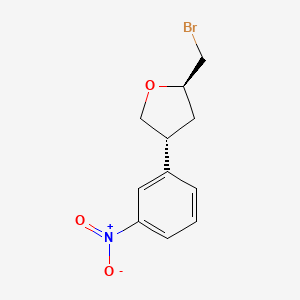
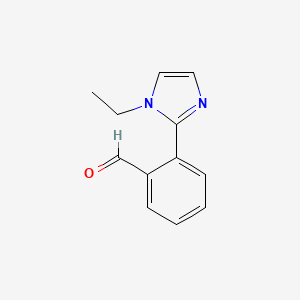
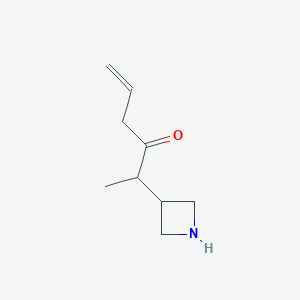
![[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)

![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid](/img/structure/B13200406.png)



![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13200421.png)
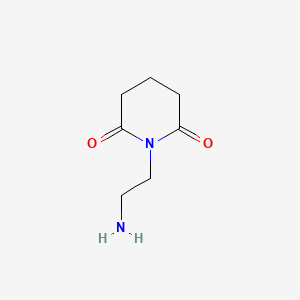
![tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13200433.png)
